2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Description
This compound (CID 6896338) belongs to the hydrazinyl-oxoacetamide class, characterized by an (E)-configured hydrazone linker between a 4-fluorobenzylidene group and an N-(4-methylphenyl)-2-oxoacetamide moiety . Its molecular formula is C₁₅H₁₀Cl₂FN₃O₂, with a molecular weight of 366.17 g/mol.
Properties
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-11-2-8-14(9-3-11)19-15(21)16(22)20-18-10-12-4-6-13(17)7-5-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZPRVGQTPIWTR-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351443-63-5 | |
| Record name | 2-(2-(4-FLUOROBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an ethanol solvent at room temperature, followed by filtration and drying to obtain the desired product . The compound can be recrystallized from ethanol to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Electron Effects : The target compound’s 4-fluorobenzylidene group balances electron withdrawal (F) and hydrophobicity (benzene), whereas nitro () or methoxy () substituents alter electronic profiles and solubility.
- Polarity : Chlorine substituents in the target compound increase polarity compared to methoxy or ethyl groups, influencing solubility and pharmacokinetics.
SAR Trends:
Fluorine/Chlorine : Enhance metabolic stability and target affinity via hydrophobic interactions and halogen bonding .
Methoxy/Nitro : Methoxy groups increase lipophilicity (logP), while nitro groups improve electrophilicity for covalent binding .
Biological Activity
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorobenzylidene moiety and a hydrazine functional group, suggests diverse biological interactions that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14FN3O2 |
| Molecular Weight | 299.30 g/mol |
| CAS Number | 351443-63-5 |
| Solubility | Soluble in ethanol and DMSO |
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
The compound's anticancer potential has been explored in vitro against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values of approximately 25 µM and 30 µM, respectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The proposed mechanism of action includes the inhibition of specific enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases (CDKs). This inhibition leads to disrupted DNA replication and ultimately triggers apoptotic pathways .
Case Studies
Several case studies have highlighted the compound's efficacy:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxicity of the compound on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis confirmed via flow cytometry.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against E. coli.
- Method : The disc diffusion method was employed to determine the zone of inhibition.
- Results : The compound produced a clear zone of inhibition of 15 mm at a concentration of 100 µg/disc, indicating strong antibacterial activity.
Comparison with Related Compounds
To contextualize its biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 25 µM (MCF-7) | 50 µg/mL (S. aureus) |
| (2E)-2-(4-fluorobenzylidene)-N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarboximidohydrazide | 35 µM (MCF-7) | 75 µg/mL (E. coli) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
